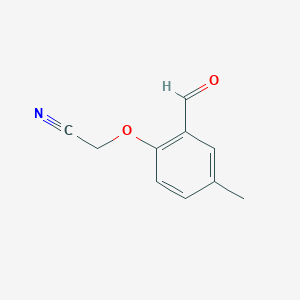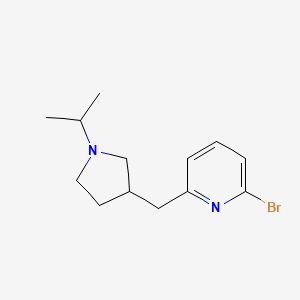
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine
描述
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom at the second position and a pyrrolidine ring attached to the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine typically involves the bromination of 6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine. One common method is to react 6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
科学研究应用
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.
作用机制
The mechanism of action of 2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine is largely dependent on its interaction with biological targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The bromine atom and the pyrrolidine ring play crucial roles in binding to the active sites of these targets, influencing their function and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the pyrrolidine ring, making it less versatile in biological applications.
6-Bromo-2-picoline: Another bromopyridine derivative with a methyl group instead of the pyrrolidine ring.
2-Methyl-6-bromopyridine: Similar to 2-Bromo-6-methylpyridine but with a different substitution pattern.
Uniqueness
2-Bromo-6-((1-isopropylpyrrolidin-3-yl)methyl)pyridine is unique due to the presence of the pyrrolidine ring, which enhances its binding affinity and specificity for certain biological targets. This structural feature makes it a valuable compound in medicinal chemistry and drug development.
属性
IUPAC Name |
2-bromo-6-[(1-propan-2-ylpyrrolidin-3-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-7-6-11(9-16)8-12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYQCTJCNVOPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1401112.png)
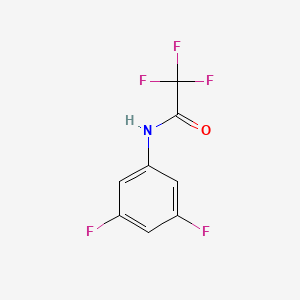
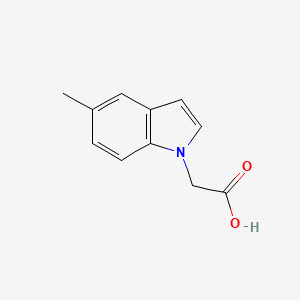
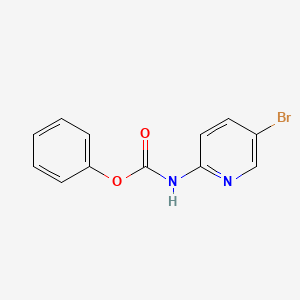
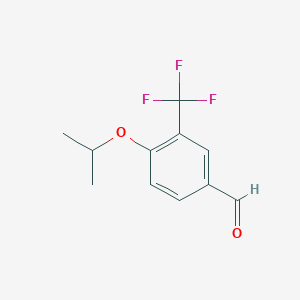

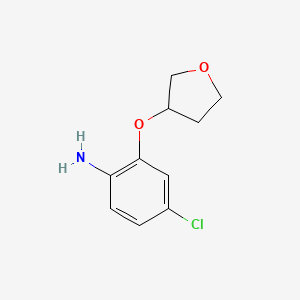
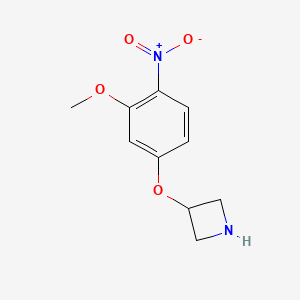

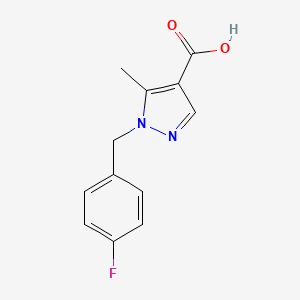
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)
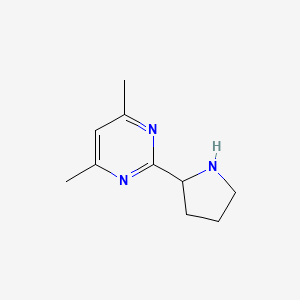
![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
